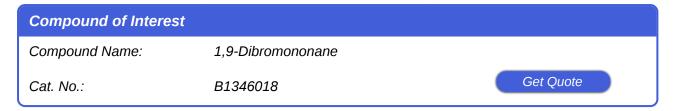


An In-depth Technical Guide to the Thermochemical Properties of 1,9-Dibromononane

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This technical guide provides a comprehensive overview of the currently available thermochemical and physical properties of **1,9-Dibromononane**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates data from various sources and presents it in a structured format, including detailed experimental protocols for relevant reactions and visualizations of synthetic pathways.

Physicochemical and Thermochemical Data

The following tables summarize the key physicochemical and thermochemical properties of **1,9-Dibromononane**. It is important to note that while physical properties are generally derived from experimental measurements, a significant portion of the core thermochemical data is based on computational predictions using the Joback method, as experimental values are not readily available in the current literature.

Table 1: General and Physical Properties of **1,9-Dibromononane**



Property	Value	Source
Molecular Formula	C9H18Br2	[1]
Molecular Weight	286.05 g/mol	[2]
CAS Number	4549-33-1	[1]
Appearance	Clear colorless to slightly yellow liquid	[3]
Melting Point	-2 °C	[1][3]
Boiling Point	285-288 °C (at 760 mmHg)	[3]
Density	1.407 g/mL at 25 °C	[3]
Refractive Index	n20/D 1.496	[3]
Flash Point	>113 °C (>235.4 °F) - closed cup	[3]
Vapor Pressure	0.0±0.5 mmHg at 25°C	[1]

Table 2: Calculated Thermochemical Properties of **1,9-Dibromononane**

Property	Value	Unit	Method
Standard Enthalpy of Formation (gas, ΔfH°gas)	-176.43	kJ/mol	Joback
Enthalpy of Fusion (ΔfusH°)	29.64	kJ/mol	Joback
Enthalpy of Vaporization (ΔvapH°)	48.50	kJ/mol	Joback

Table 3: Temperature-Dependent Heat Capacity of 1,9-Dibromononane (Calculated)



Temperature (K)	Liquid Phase Heat Capacity (Cp,liquid) (J/mol·K)
286.65	330.90
288.15	331.44

Note: The complete dataset for temperature-dependent heat capacity is extensive and can be found in the cited source.[4]

Experimental Protocols

While experimental data on the fundamental thermochemical properties of pure **1,9- Dibromononane** is scarce, its use as a reagent in chemical syntheses is well-documented.

The following protocols describe two such synthetic procedures involving **1,9-Dibromononane**.

Synthesis of 1,9-Dibromononane from 1,9-Nonanediol

A general procedure for the synthesis of **1,9-Dibromononane** involves the bromination of **1,9-**nonanediol.[3]

Materials:

- 1,9-nonanediol (1.0 eq.)
- Carbon tetrabromide (2.0 eq.)
- Sodium bromide (2.0 eq.)
- Copper catalyst (0.01 eq.)

Procedure:

• To a dry reaction flask equipped with a stir bar, add the copper catalyst (0.002 mmol, 0.01 eq.), 1,9-nonanediol (0.20 mmol, 1.0 eq.), carbon tetrabromide (131.6 mg, 0.4 mmol, 2.0 eq.), and sodium bromide (41 mg, 0.40 mmol, 2.0 eq.) in sequence.[3]



- The reaction mixture is then typically stirred under controlled temperature conditions until the reaction is complete, as monitored by a suitable analytical technique such as thin-layer chromatography or gas chromatography.
- Upon completion, the reaction mixture is worked up to isolate and purify the 1,9 Dibromononane product. This may involve filtration, extraction, and distillation.

Synthesis of a Dicationic Ionic Liquid

1,9-Dibromonane can be used as a linker to synthesize dicationic ionic liquids. An example is the reaction with 1-methylimidazole.[5]

Materials:

- **1,9-Dibromononane** (1 molar equivalent)
- 1-methylimidazole (2 molar equivalents)

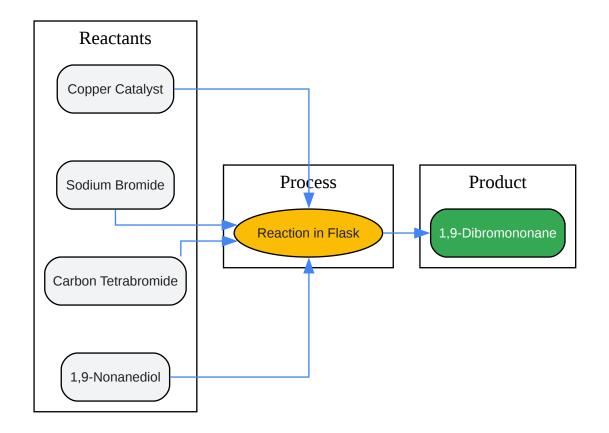
Procedure:

- 1 molar equivalent of 1,9-Dibromononane is reacted with 2 molar equivalents of 1methylimidazole at room temperature.[5]
- The reaction progress is monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
- Once the reaction is complete, the resulting product is purified by extraction with ethyl acetate and subsequently dried under a P2O5 vacuum to yield the dicationic ionic liquid.[5]

Visualizations

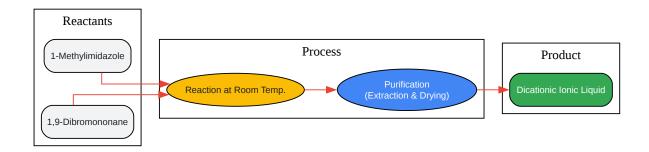
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described in the experimental protocols.





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Caption: Synthesis of **1,9-Dibromononane**.



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Caption: Synthesis of a Dicationic Ionic Liquid.



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